(8xi,17beta)-2,4-Dibromoestra-1,3,5(10)-triene-3,17-diyl diacetate
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Overview
Description
The compound (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE is a complex organic molecule It belongs to the class of cyclopenta[a]phenanthrene derivatives, characterized by a polycyclic structure with multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, acetylation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substituting agents: Including various nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups like hydroxyl or amino groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, it may be used to study the interactions of polycyclic compounds with biological macromolecules, providing insights into their behavior and potential therapeutic applications .
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new drugs targeting specific pathways or receptors in the body .
Industry
In the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to changes in cellular processes and signaling pathways . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives and polycyclic aromatic hydrocarbons. These compounds share structural similarities but may differ in their functional groups and reactivity .
Uniqueness
What sets (9S,13S,14S,17S)-17-(ACETYLOXY)-2,4-DIBROMO-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-YL ACETATE apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C22H26Br2O4 |
---|---|
Molecular Weight |
514.2 g/mol |
IUPAC Name |
[(9S,13S,14S,17S)-3-acetyloxy-2,4-dibromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H26Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h10,13-14,17,19H,4-9H2,1-3H3/t13-,14?,17-,19-,22-/m0/s1 |
InChI Key |
ZFBOQXLSMVXWTQ-MEEYYSAXSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CCC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C |
Origin of Product |
United States |
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